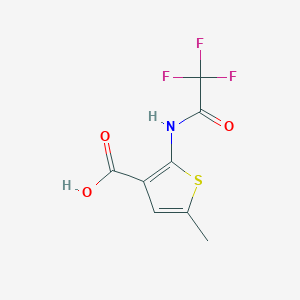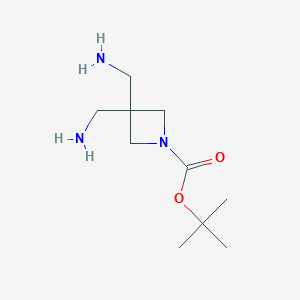
Methyl 3-amino-5-hydroxy-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and features both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-hydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-hydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxy groups to halides.
Major Products Formed
Oxidation: Formation of methyl 3-amino-5-oxo-2-methylbenzoate.
Reduction: Formation of methyl 3-amino-5-hydroxy-2-methylbenzylamine.
Substitution: Formation of methyl 3-amino-5-chloro-2-methylbenzoate when reacted with thionyl chloride.
科学的研究の応用
Methyl 3-amino-5-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 3-amino-5-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-methylbenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 5-amino-2-methylbenzoate
Uniqueness
Methyl 3-amino-5-hydroxy-2-methylbenzoate is unique due to the presence of both amino and hydroxy groups on the benzene ring, which provides it with distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 3-amino-5-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C9H11NO3/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4,11H,10H2,1-2H3 |
InChIキー |
XGUVYWWOJKPPLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
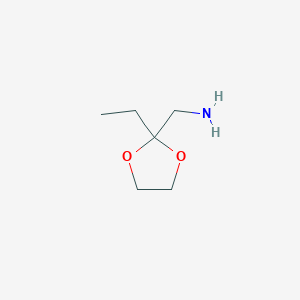
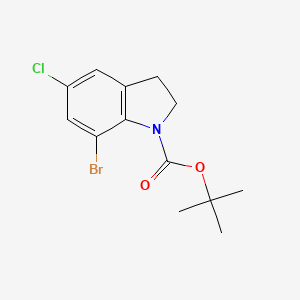

![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
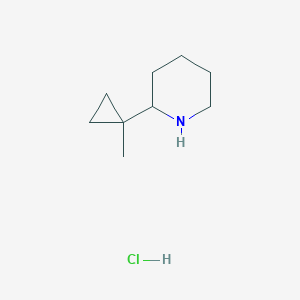
![N-{[4-(aminomethyl)phenyl]methyl}-2-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B13505313.png)
![5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B13505325.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)
